

Heptyl-2-naphthol (CAS: 31215-04-0): A Technical Guide

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Compound of Interest

Compound Name: Heptyl-2-naphthol

Cat. No.: B1606164

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl-2-naphthol, with the CAS number 31215-04-0 and IUPAC name 1-heptylnaphthalen-2-ol, is a derivative of naphthol, a class of compounds with broad applications in chemical synthesis and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of **Heptyl-2-naphthol**, with a focus on its role as a potential endocrine disruptor. Detailed experimental protocols and data are presented to facilitate further research and application in drug development and related fields.

Physicochemical Properties

Heptyl-2-naphthol is an organic compound with a molecular formula of $C_{17}H_{22}O$. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **Heptyl-2-naphthol**

Property	Value	Source
IUPAC Name	1-heptylnaphthalen-2-ol	
CAS Number	31215-04-0	
Molecular Formula	C ₁₇ H ₂₂ O	
Molecular Weight	242.36 g/mol	
Boiling Point	382.7 °C at 760 mmHg	
Density	1.021 g/cm ³	
XLogP3-AA	6.3	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	1	
Topological Polar Surface Area	20.2 Å ²	
Physical Description	Liquid	

Synthesis and Characterization

The synthesis of **Heptyl-2-naphthol** can be achieved through various organic reactions, with Friedel-Crafts alkylation being a prominent method.

Synthesis via Friedel-Crafts Alkylation

A general protocol for the synthesis of **Heptyl-2-naphthol** via Friedel-Crafts alkylation of 2-naphthol with 1-heptene is outlined below.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in a suitable solvent (e.g., nitrobenzene or carbon disulfide).
- **Catalyst Addition:** Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to the solution while stirring.

- Alkylation: Add 1-heptene dropwise to the reaction mixture.
- Reaction Monitoring: Heat the mixture to the appropriate temperature and monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: Upon completion, cool the reaction mixture and pour it into a mixture of crushed ice and hydrochloric acid to decompose the catalyst.
- Extraction: Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
- Characterization: Characterize the purified **Heptyl-2-naphthol** using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Characterization Data

While specific experimental spectra for **Heptyl-2-naphthol** are not readily available in the searched literature, the expected spectral characteristics can be predicted based on its structure.

- ^1H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the naphthalene ring, a singlet for the hydroxyl proton, and signals for the aliphatic protons of the heptyl chain.
- ^{13}C NMR: The spectrum would display signals for the ten aromatic carbons of the naphthalene ring and the seven carbons of the heptyl group.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **Heptyl-2-naphthol** (242.36 g/mol).

Biological Activity and Toxicological Profile

Heptyl-2-naphthol is listed as a potential endocrine disrupting compound. Endocrine disruptors are chemicals that can interfere with the endocrine (or hormone) systems at certain

doses. These disruptions can cause cancerous tumors, birth defects, and other developmental disorders.

Endocrine Disrupting Potential

While specific quantitative data on the endocrine-disrupting activity of **Heptyl-2-naphthol** is not available in the public domain, its structural similarity to other known endocrine disruptors, such as nonylphenol, warrants further investigation. The following experimental protocols are suggested for assessing its potential to interact with key components of the endocrine system.

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor (ER).

Experimental Protocol (Adapted from a general ER binding assay):

- **Receptor Preparation:** Prepare a rat uterine cytosol fraction containing the estrogen receptor.
- **Competitive Binding:** Incubate the receptor preparation with a fixed concentration of radiolabeled estradiol ($[^3\text{H}]\text{E}_2$) and varying concentrations of **Heptyl-2-naphthol**.
- **Separation:** Separate the receptor-bound and unbound radioligand using a suitable method (e.g., dextran-coated charcoal).
- **Quantification:** Measure the radioactivity in the bound fraction using liquid scintillation counting.
- **Data Analysis:** Plot the percentage of bound radioligand against the concentration of **Heptyl-2-naphthol** and determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

This assay assesses the potential of a compound to interfere with the binding of androgens to the androgen receptor (AR).

Experimental Protocol (Adapted from a general AR binding assay):

- **Receptor Source:** Utilize a source of androgen receptors, such as rat prostate cytosol.

- **Competitive Binding:** Incubate the AR preparation with a radiolabeled androgen (e.g., [³H]R1881) and a range of **Heptyl-2-naphthol** concentrations.
- **Incubation and Separation:** Allow the binding to reach equilibrium and then separate the bound from the free radioligand.
- **Measurement and Analysis:** Quantify the bound radioactivity and calculate the IC₅₀ value for **Heptyl-2-naphthol**.

Cytotoxicity Assessment

It is crucial to evaluate the potential cytotoxicity of **Heptyl-2-naphthol** to understand its overall toxicological profile.

Experimental Protocol (MTT Assay in HepG2 cells):

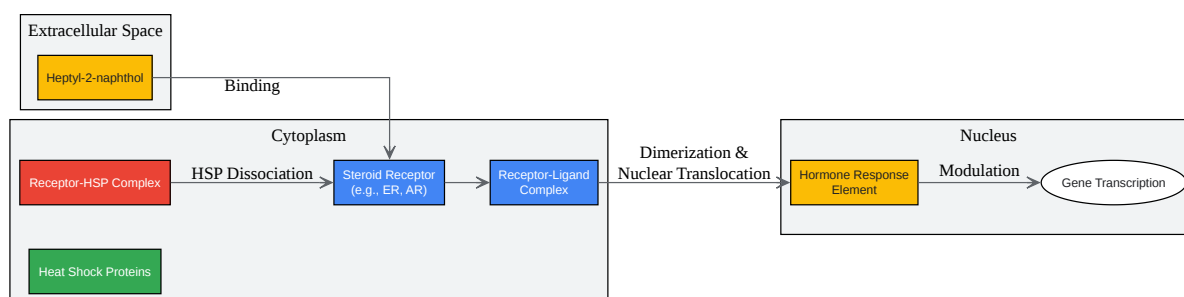
- **Cell Culture:** Culture human hepatoma (HepG2) cells in appropriate media and conditions.
- **Compound Treatment:** Seed the cells in 96-well plates and treat them with various concentrations of **Heptyl-2-naphthol** for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
- **Solubilization:** Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by **Heptyl-2-naphthol** have not been elucidated. Given its potential as an endocrine disruptor, it may interfere with nuclear receptor signaling

pathways.

Diagram 1: Hypothetical Nuclear Receptor Signaling Pathway



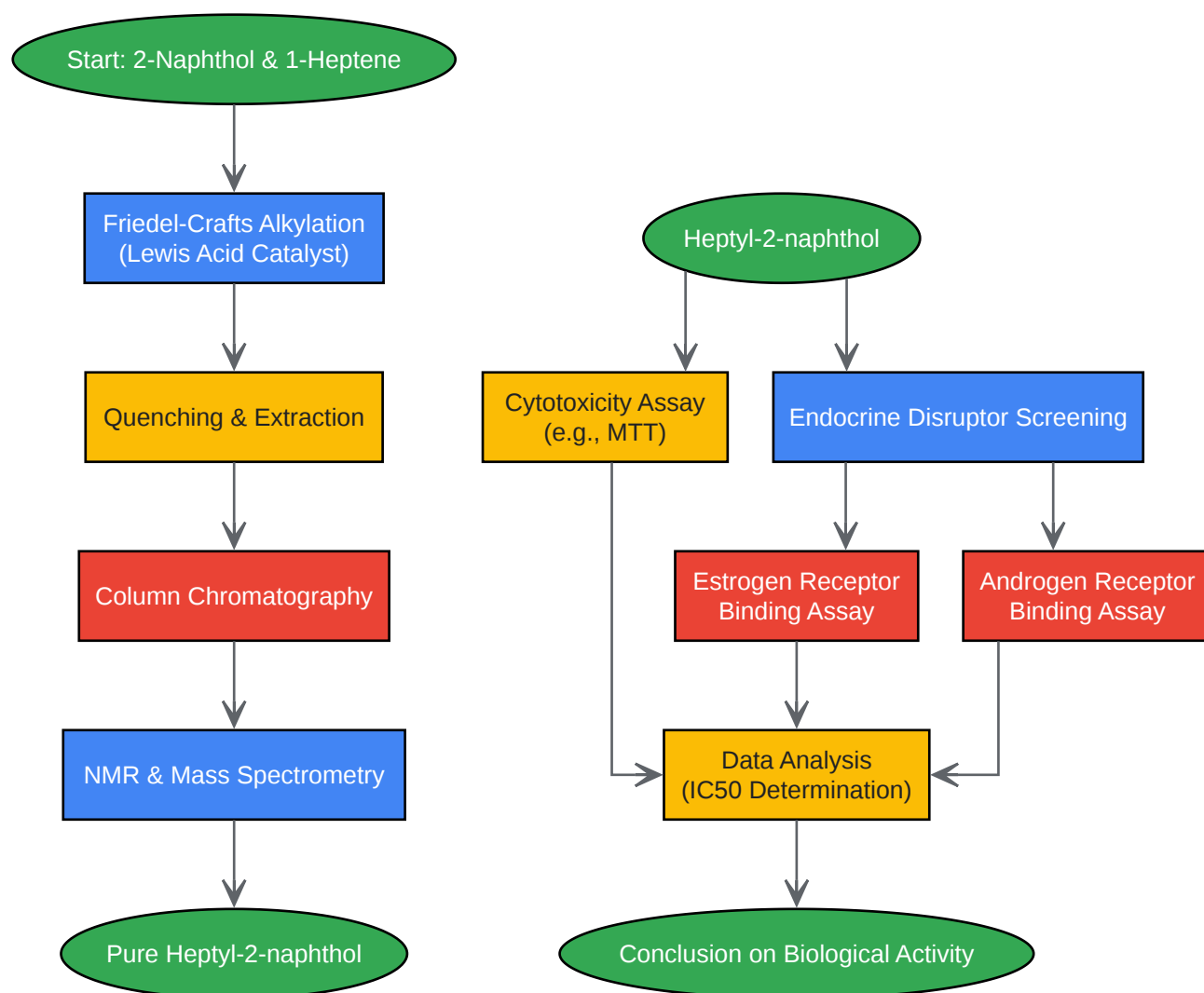
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Caption: Hypothetical interaction of **Heptyl-2-naphthol** with a nuclear receptor signaling pathway.

Experimental Workflows

The following diagrams illustrate logical workflows for the synthesis and biological evaluation of **Heptyl-2-naphthol**.

Diagram 2: Synthesis and Purification Workflow



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- To cite this document: BenchChem. [Heptyl-2-naphthol (CAS: 31215-04-0): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1606164#heptyl-2-naphthol-cas-number-31215-04-0\]](https://www.benchchem.com/product/b1606164#heptyl-2-naphthol-cas-number-31215-04-0)

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